Thiophene-2-sulfonic acid
Overview
Description
Thiophene-2-sulfonic acid is a compound with the CAS Number: 79-84-5 and a molecular weight of 165.21 . It is a solid at room temperature .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives .Molecular Structure Analysis
The IUPAC name for Thiophene-2-sulfonic acid is 1H-1lambda3-thiophene-2-sulfonic acid . The InChI code is 1S/C4H5O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3,8H,(H,5,6,7) and the InChI key is KXOAGZRPXZJEPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Thiophene-2-sulfonic acid is a solid at room temperature . It has a molecular weight of 165.21 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Industrial Chemistry and Material Science
- Field : Industrial Chemistry and Material Science .
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Pharmacology
- Field : Pharmacology .
- Application : Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes .
- Method : The inhibition effect of the thiophene-based sulfonamides was determined by IC 50 and K i parameters . A molecular docking study was performed for each molecule .
- Results : Thiophene-based sulfonamides showed IC 50 values of in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II. K i values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .
Organic Semiconductors
- Field : Material Science .
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
- Field : Electronics .
- Application : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Inflammatory Drugs
- Field : Pharmacology .
- Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Dental Anesthetic
- Field : Dentistry .
- Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Organic Field-Effect Transistors (OFETs)
- Field : Electronics .
- Application : Thiophene-mediated molecules play a significant role in the advancement of organic field-effect transistors (OFETs) .
Antihypertensive Drugs
- Field : Pharmacology .
- Application : Some thiophene derivatives exhibit antihypertensive properties .
Anti-Atherosclerotic Drugs
- Field : Pharmacology .
- Application : Certain thiophene derivatives have anti-atherosclerotic properties .
Nickel (0)-Catalysed Cross-Coupling
- Field : Organic Chemistry .
- Application : 5-Magnesiothiophene is used for a nickel (0)-catalysed cross-coupling .
Thienyl Ketones
Safety And Hazards
Future Directions
Thiophene-based analogs are being studied extensively due to their potential as biologically active compounds . They are essential in improving advanced compounds with a variety of biological effects . The future of thiophene-based compounds lies in further exploring their synthesis and biological applications .
properties
IUPAC Name |
thiophene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
Record name | thiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-sulfonic acid | |
CAS RN |
79-84-5 | |
Record name | thiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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